molecular formula C10H7NO B1321906 7-Isoquinolinecarboxaldehyde CAS No. 87087-20-5

7-Isoquinolinecarboxaldehyde

Cat. No.: B1321906
CAS No.: 87087-20-5
M. Wt: 157.17 g/mol
InChI Key: QEAGQILEKLFCEK-UHFFFAOYSA-N
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Description

7-Isoquinolinecarboxaldehyde is an organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Isoquinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides in the presence of a catalytic amount of p-toluensulfonic acid . The starting keto formamides are obtained by acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamides with carboxylic acids or their anhydrides in polyphosphoric acid .

Industrial Production Methods

Industrial production of isoquinoline-7-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Isoquinolinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.

    Reduction: Reduction reactions can convert it to isoquinoline-7-methanol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Isoquinoline-7-carboxylic acid.

    Reduction: Isoquinoline-7-methanol.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of isoquinoline-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

7-Isoquinolinecarboxaldehyde can be compared with other isoquinoline derivatives such as:

This compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications in synthesis.

Properties

IUPAC Name

isoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAGQILEKLFCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608256
Record name Isoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87087-20-5
Record name Isoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-7-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Isoquinoline-7-carbaldehyde in the synthesis of (±)-glaziovine?

A1: Isoquinoline-7-carbaldehyde serves as a crucial intermediate in the synthetic route to (±)-glaziovine []. The compound, specifically 2,3,8,8a-tetrahydro-6-hydroxy-5-methoxy-1-methylcyclopent[ij]isoquinolin-7(1H)-one, undergoes a Wittig reaction followed by hydrolysis to yield the key Isoquinoline-7-carbaldehyde derivative (19 in the paper) []. This aldehyde then reacts with methyl vinyl ketone in the presence of a catalyst to form the spiran ring system present in (±)-11,12-dihydroglaziovine, which is further modified to yield (±)-glaziovine [].

Q2: Are there any spectroscopic data available for Isoquinoline-7-carbaldehyde as described in the study?

A2: The study primarily focuses on the synthetic route and stereochemistry involved in the synthesis of (±)-glaziovine []. While the paper doesn't delve into the detailed spectroscopic characterization of Isoquinoline-7-carbaldehyde itself, it mentions the use of techniques like X-ray crystallography to determine the relative configurations of related intermediates []. This highlights the importance of structural analysis in understanding the reaction pathway.

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